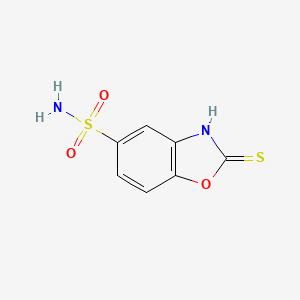

2-Mercapto-1,3-benzoxazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Mercapto-1,3-benzoxazole-5-sulfonamide (2-MOBSA) is a small molecule that has been extensively studied for its various applications in scientific research. It is a highly versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and drug development. 2-MOBSA has a unique structure that makes it an ideal candidate for a variety of uses in the laboratory. In

Applications De Recherche Scientifique

Chemical Reactions and Synthesis : Research by Adavi, Kusanur, and Kulkarni (2005) explored the chemical reactions of 2-mercapto benzazoles, which include 2-Mercapto-1,3-benzoxazole-5-sulfonamide. They found that these compounds can undergo reactions leading to the formation of various sulphides and sulphones with potential biological applications (Adavi, Kusanur, & Kulkarni, 2005).

Antimicrobial Activity : Mohammed and Dahham (2018) studied the synthesis of new formazan dyes derived from 2-mercapto benzoxazole and evaluated their antibacterial activity. Their research contributes to the understanding of the potential use of these compounds in creating antimicrobial agents (Mohammed & Dahham, 2018).

Herbicidal Activity : Research into the herbicidal activity of triazolo [1,5-a] pyrimidine-sulfonamide, a compound related to 2-Mercapto-1,3-benzoxazole-5-sulfonamide, was conducted by Shen De-long (2005). This study contributes to the potential agricultural applications of such compounds (Shen De-long, 2005).

Rubber Vulcanization : Khanra, Adhikari, and Maiti (1993) examined the multifunctional activities of benzazole derivatives, including 2-Mercaptobenzothiazole, a compound closely related to 2-Mercapto-1,3-benzoxazole-5-sulfonamide, in rubber vulcanization. They found that these compounds can act as both accelerators and antioxidants in rubber chemistry (Khanra, Adhikari, & Maiti, 1993).

Biological Activity Against Plant Pathogenic Fungi : Ismail, Jebur, and Khalid (2016) synthesized 2-mercaptobenzoxazol and studied its biological activity against certain plant pathogenic fungi. Their findings contribute to the understanding of the potential use of these compounds in plant protection (Ismail, Jebur, & Khalid, 2016).

Propriétés

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2/c8-14(10,11)4-1-2-6-5(3-4)9-7(13)12-6/h1-3H,(H,9,13)(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMGHROIQYCXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercapto-1,3-benzoxazole-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2797363.png)

![methyl 5-((3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2797365.png)

![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797367.png)

![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)

![N-(furan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2797370.png)

![5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2797373.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide](/img/structure/B2797374.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2797376.png)

![N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2797380.png)